molecular formula C5H3BrN4 B1383936 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1935422-57-3

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1383936
CAS No.: 1935422-57-3
M. Wt: 199.01 g/mol
InChI Key: XJCDNRHRWDUUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 1935422-57-3, molecular formula: C₅H₃BrN₄) is a heterocyclic compound featuring a fused triazole-pyrazine core with a bromine substituent at the 6-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting enzymes like c-Met/VEGFR-2 and renin . Its synthesis typically involves nucleophilic aromatic substitution (SNAr) or cyclization reactions, as evidenced by protocols yielding 71% efficiency for related brominated derivatives . The bromine atom enhances reactivity in cross-coupling reactions, making it a versatile building block for drug discovery .

Biochemical Analysis

Biochemical Properties

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as c-Met kinase, which is involved in cell growth and differentiation . The compound exhibits enzyme inhibition at nanomolar concentrations, indicating its potency. Additionally, this compound interacts with poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes . These interactions suggest that the compound can modulate critical biochemical pathways, potentially leading to therapeutic effects.

Cellular Effects

The effects of this compound on various cell types have been extensively studied. It has demonstrated significant anti-tumor activity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . The compound influences cell function by inhibiting cell proliferation and inducing apoptosis. It also affects cell signaling pathways, particularly those involving c-Met kinase and PARP1, leading to altered gene expression and cellular metabolism . These cellular effects highlight the potential of this compound as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling that promotes cell growth and survival . Similarly, its interaction with PARP1 leads to the inhibition of DNA repair processes, resulting in increased DNA damage and cell death . These molecular mechanisms underscore the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, the compound’s effects on cellular function have been shown to persist over several days, with long-term exposure leading to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as c-Met kinase and PARP1 . The compound’s inhibition of these enzymes affects metabolic flux and metabolite levels, leading to altered cellular metabolism . Additionally, the compound may undergo metabolic transformation in the liver, where it is processed by cytochrome P450 enzymes . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in target tissues . Once inside the cells, it may bind to intracellular proteins, influencing its localization and activity . These transport and distribution properties are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with target enzymes such as c-Met kinase and PARP1 . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy . Understanding its subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic use.

Biological Activity

6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a bromine atom at the 6-position of the triazolo moiety, which contributes to its unique chemical properties and offers diverse applications in medicinal chemistry. The biological activity of this compound has been explored in various studies, particularly in the context of cancer treatment and antimicrobial effects.

Structural Characteristics

The structure of this compound is characterized by a fused ring system that combines triazole and pyrazine frameworks. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole and pyrazine frameworks exhibit notable biological activities. Specifically, this compound has shown potential as an inhibitor of various biological targets, including enzymes involved in cancer pathways. Its structural features allow for interactions with enzyme binding sites, making it a candidate for drug development in oncology and other therapeutic areas.

Anticancer Activity

Several studies have evaluated the anticancer properties of derivatives related to this compound. For instance:

  • Compound 22i : Exhibited excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 µM, 0.15 ± 0.08 µM, and 2.85 ± 0.74 µM respectively . This compound also demonstrated superior c-Met kinase inhibition at nanomolar levels (IC50 = 48 nM).
  • Compound RB7 : Showed significant anticancer activity on HT-29 colon cancer cells by inducing mitochondrial apoptosis through up-regulation of Bax and down-regulation of Bcl2 .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is suggested that the compound may interact with specific protein targets involved in cancer progression and inflammation. Interaction studies indicate effective binding capabilities with various proteins and enzymes crucial for therapeutic efficacy.

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have been assessed for antimicrobial activities:

  • Antibacterial Studies : Compounds derived from triazolo[4,3-a]pyrazine exhibited moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, certain derivatives achieved minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Comparative Analysis with Related Compounds

A comparison table highlights the structural similarities and unique features of various compounds related to triazolo[4,3-a]pyrazine:

Compound NameStructure TypeUnique Features
1-Hydroxy-1H-[1,2,4]triazoleTriazoleHydroxyl group enhances solubility and reactivity
[1,2,4]Triazolo[3,4-b]quinazolineTriazolo-quinazolineExhibits potent anti-cancer properties
5-Amino-[1,2,4]triazoleAmino-triazoleIncreased biological activity due to amino group
3-Methyl-[1,2,4]triazolo[4,3-b]pyridazineMethyl-substitutedAltered electronic properties leading to different reactivity

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibition
One of the primary applications of 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is its potential as a kinase inhibitor. Kinases are crucial in regulating various cellular processes including growth and differentiation. Research indicates that this compound can inhibit c-Met kinase, which is associated with tumor growth and metastasis.

  • Case Study : A study synthesized various derivatives of this compound and evaluated their inhibitory activities against c-Met and VEGFR-2 kinases. The most promising derivative exhibited an IC50 value of 26.00 nM for c-Met and 2.6 µM for VEGFR-2, demonstrating potent anticancer properties against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.98 to 1.28 µM .
CompoundA549 (μM)MCF-7 (μM)HeLa (μM)
This compoundTBDTBDTBD
Promising derivative (17l)0.98 ± 0.081.05 ± 0.171.28 ± 0.25

Material Science

Organic Semiconductors
In material science, this compound is being explored for its potential use in organic semiconductors and light-emitting materials. The unique electronic properties imparted by the triazole and pyrazine structures make it a candidate for developing efficient electronic devices.

Biological Studies

Enzyme Inhibition
The compound has shown significant interactions with various enzymes beyond kinases. Its ability to inhibit specific enzymes involved in metabolic pathways makes it valuable in biochemical research.

  • Biochemical Properties : The compound's interaction with c-Met kinase has been extensively studied. It binds to the active site of the enzyme, inhibiting its activity and affecting downstream signaling pathways that promote cell survival .

Q & A

Q. What are the standard synthetic routes for 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine, and how do they compare to newer methodologies?

Basic Research Focus
The most common synthesis begins with 2,3-dichloropyrazine, followed by cyclization with hydrazine derivatives and subsequent functionalization. For bromo-substituted derivatives, bromination at position 6 typically occurs via electrophilic substitution or halogen exchange reactions. A key limitation of traditional methods is restricted substituent diversity at position 7, which has driven the development of combinatorial approaches using carbonyl reagents for position 3 modifications .

Advanced Methodological Innovation
Recent electrochemical-photochemical routes enable regioselective synthesis. For example, 5-substituted tetrazoles are coupled electrochemically with dimethoxypyrazines, followed by photochemical cyclization to form the triazolopyrazine core. This method avoids harsh reagents and allows precise control over substituent placement, critical for optimizing bioactivity or material properties .

Q. How can researchers validate the purity and structural integrity of this compound derivatives?

Basic Analytical Techniques
Potentiometric titration with 0.1 M perchloric acid in acetic anhydride is a validated method for quantifying the active substance (99.0–101.0% purity). Impurity profiling via HPLC can detect semiproducts (e.g., hydrazino-pyrazinone derivatives) and decomposition products (e.g., dione impurities), with a total impurity threshold of ≤0.5% .

Advanced Characterization
High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for confirming bromine placement and regiochemistry. Computational studies (DFT) can predict stability and reactivity, particularly for energetic materials applications, where detonation velocities and enthalpies of formation (HOF) are critical .

Q. What strategies optimize substituent effects at positions 3 and 7 to enhance biological or material performance?

Advanced Experimental Design
Position 3 modifications (e.g., thioxo or pyridazinone moieties) significantly influence antimicrobial and kinase inhibitory activity. For instance, 3-thioxo derivatives exhibit MICs of 12.5 µg/mL against gram-negative bacteria, while 4-oxo-pyridazinone substituents improve c-Met kinase inhibition (IC50 < 50 nM). Position 7 aryl/alkyl groups modulate solubility and receptor binding; fluorobenzyl groups enhance metabolic stability .

Methodological Note
Use Friedel-Crafts alkylation or Suzuki-Miyaura coupling for position 7 diversification. Monitor reaction kinetics via in-situ NMR to avoid over-functionalization, which can lead to byproducts like 8-chloro intermediates .

Q. How do structural variations impact the antimicrobial or anticancer activity of triazolopyrazine derivatives?

Advanced SAR Analysis
Thioxo groups at position 3 increase electron density, enhancing interactions with bacterial enzymes (e.g., DNA gyrase). For anticancer activity, bromine at position 6 stabilizes π-stacking in kinase binding pockets. Derivatives with 7-(4-fluorobenzyl) substituents show dual activity: MICs of 25 µg/mL (MBC) against E. coli and IC50 values of 1.2 µM against A549 lung cancer cells .

Data Contradiction Alert
While 3-thioxo derivatives excel in antimicrobial screens, they may exhibit reduced stability under oxidative conditions, necessitating protective formulations (e.g., lyophilization with cyclodextrins) .

Q. How can researchers resolve synthetic limitations in traditional triazolopyrazine synthesis?

Advanced Problem-Solving
Traditional N-alkylation methods often yield low regioselectivity. To address this, employ transition-metal catalysis (e.g., Pd-mediated C-H activation) for direct functionalization. Alternatively, use silylformamidine reagents to introduce dimethylamino groups at position 7, achieving >90% yields in aminal formation .

Q. What protocols ensure accurate quantification of 6-Bromo-triazolopyrazine in complex matrices?

Advanced Method Development
For pharmacokinetic studies, LC-MS/MS with a C18 column and 0.1% formic acid mobile phase provides sensitivity down to 0.1 ng/mL. Internal standards (e.g., deuterated analogs) correct for matrix effects. In degradation studies, track bromine loss via ion chromatography to assess hydrolytic stability .

Q. Can 6-Bromo-triazolopyrazine derivatives be applied in non-pharmaceutical contexts, such as energetic materials?

Advanced Material Science
Bromo-substituted derivatives exhibit high densities (~1.9 g/cm³) and detonation velocities (~8,500 m/s), comparable to TNT. Computational modeling (using CHEETAH or EXPLO5) predicts performance parameters, while DSC-TGA analyses confirm thermal stability up to 250°C, critical for safe handling .

Q. How do 6-Bromo-triazolopyrazines interact with kinase targets like c-Met, and what structural insights guide inhibitor design?

Advanced Mechanistic Study
Bromine at position 6 forms halogen bonds with kinase hinge regions (e.g., c-Met’s Met1160). Docking simulations reveal that 3-cyclopropyl groups improve hydrophobic packing, reducing IC50 values by 40%. Co-crystallography with c-Met (PDB: 3LQ8) validates these interactions, guiding lead optimization .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The triazolo[4,3-a]pyrazine scaffold can accommodate diverse substituents, significantly altering physicochemical and biological properties. Key comparisons include:

Key Observations :

  • Positional Isomerism : Bromine at the 6-position (vs. 5-position) influences electronic distribution and reactivity. For instance, 6-bromo derivatives are more commonly utilized in cross-coupling reactions due to steric and electronic advantages .
  • Polar Substituents : Hydroxyl or methoxy groups (e.g., 3-(4-methoxyphenyl)-8-ol) improve solubility and bioavailability, critical for oral drug candidates .

Challenges and Contradictions

  • Discrepancies in Data : The reported melting point for 5-bromo-[1,2,4]triazolo[4,3-a]pyrazine includes a typographical error (lit. "9214–217°C"), conflicting with observed 167–170°C . This underscores the need for rigorous data validation.
  • Limited Bioactivity Data: Direct biological data for 6-bromo derivatives are sparse compared to chloro or methoxy analogs, necessitating further pharmacological profiling.

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCDNRHRWDUUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NN=CN21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.